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In-Depth Technical Guide: Relcovaptan for Vasopressin V1A Receptor Research

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Compound of Interest					
Compound Name:	Relcovaptan-d6				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Relcovaptan (SR 49059), a potent and selective non-peptide antagonist of the vasopressin V1A receptor. While this document refers to Relcovaptan, the information is directly applicable to its deuterated form, **Relcovaptan-d6**, which is often utilized in metabolic and pharmacokinetic studies to provide a stable isotopic label for analytical detection. The core pharmacological properties of **Relcovaptan-d6** are considered equivalent to those of Relcovaptan.

Introduction to Relcovaptan and the Vasopressin V1A Receptor

The arginine vasopressin (AVP) system is a critical regulator of a wide array of physiological processes, including water homeostasis, cardiovascular function, and social behaviors.[1] These effects are mediated through three G-protein coupled receptor (GPCR) subtypes: V1A, V1B, and V2.[2] The V1A receptor, primarily coupled to Gq/11 proteins, is predominantly found on vascular smooth muscle cells, platelets, and in the central nervous system.[2][3] Its activation triggers the phospholipase C (PLC) signaling cascade, leading to an increase in intracellular calcium.[4]

Relcovaptan is an orally active, non-peptide antagonist that demonstrates high selectivity for the V1A receptor. This selectivity makes it an invaluable tool for researchers seeking to elucidate the specific roles of the V1A receptor in various physiological and pathological



conditions. Its potential therapeutic applications have been explored in areas such as preterm labor, dysmenorrhea, and Raynaud's disease.[5]

Quantitative Data: Binding Affinity and In Vivo Efficacy

The following tables summarize the key quantitative data for Relcovaptan, providing insights into its potency and clinical effects.

Table 1: In Vitro Binding Affinity of Relcovaptan for the Vasopressin V1A Receptor

Compound	Parameter	Value (nM)	Receptor	Source
Relcovaptan	Ki	0.19	Vasopressin V1a	[6]
Relcovaptan	Ki	0.52	Vasopressin V1a	[6]
Relcovaptan	Ki	0.7	Vasopressin V1a	[6]
Relcovaptan	Ki	0.85	Vasopressin V1a	[6]
Relcovaptan	Ki	1.48	Vasopressin V1a	[6]
Relcovaptan	IC50	13.0	Vasopressin V1a	[6]

Note: The multiple Ki values reported from the same source may reflect different experimental conditions or assay variations.

Table 2: Clinical Efficacy of Relcovaptan in Preterm Labor



Treatment Group	Mean Uterine Contractions (per 30 min) Before Treatment	Mean Uterine Contractions (per 30 min) 1.5-2h After Dosing	p-value	Source
Relcovaptan (400 mg, single oral dose)	8.2 ± 1.4	3.2 ± 0.9	0.017	[5]
Placebo	9.7 ± 1.6	7.8 ± 2.2	[5]	

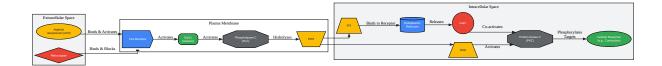
Mechanism of Action: V1A Receptor Antagonism

Relcovaptan exerts its effects by competitively blocking the binding of endogenous arginine vasopressin (AVP) to the V1A receptor. This prevents the conformational change in the receptor that is necessary for the activation of the associated Gq/11 protein. Consequently, the downstream signaling cascade is inhibited.

V1A Receptor Signaling Pathway

The V1A receptor is a canonical Gq-coupled GPCR.[7] Upon agonist binding, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[8][9] The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[9] DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7] This cascade ultimately leads to various cellular responses, such as smooth muscle contraction.





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Figure 1. V1A receptor signaling pathway and the inhibitory action of Relcovaptan.

Experimental Protocols

Detailed characterization of a V1A receptor antagonist like **Relcovaptan-d6** typically involves a suite of in vitro and in vivo assays. Below is a representative protocol for a competitive radioligand binding assay, a foundational experiment for determining the binding affinity (Ki) of a test compound.

Competitive Radioligand Binding Assay for V1A Receptor

Objective: To determine the inhibitory constant (Ki) of **Relcovaptan-d6** for the human V1A receptor by measuring its ability to compete with a radiolabeled V1A receptor ligand.

Materials:

 Cell Membranes: Membranes prepared from a cell line stably expressing the human V1A receptor (e.g., CHO-K1 or HEK293 cells).



- Radioligand: A high-affinity V1A receptor radioligand, such as [3H]-Arginine Vasopressin ([3H]-AVP).
- Test Compound: **Relcovaptan-d6**, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
- Non-specific Binding Control: A high concentration of a non-radiolabeled V1A receptor antagonist (e.g., unlabeled Relcovaptan or AVP) to determine non-specific binding.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- · Scintillation Cocktail: For detection of radioactivity.
- Equipment: 96-well plates, multichannel pipettes, cell harvester, filter mats (e.g., GF/B or GF/C), liquid scintillation counter.

Methodology:

- Preparation of Reagents:
 - \circ Prepare serial dilutions of **Relcovaptan-d6** in assay buffer to cover a wide concentration range (e.g., from 10 pM to 100 μ M).
 - Dilute the [3H]-AVP in assay buffer to a final concentration approximately equal to its Kd value for the V1A receptor.
 - Prepare the cell membrane suspension in ice-cold assay buffer to a predetermined optimal concentration.
- Assay Setup (in a 96-well plate):
 - Total Binding Wells: Add assay buffer, [3H]-AVP, and the cell membrane suspension.
 - Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 1 μM unlabeled AVP), [3H]-AVP, and the cell membrane suspension.
 - Competition Wells: Add the serially diluted **Relcovaptan-d6**, [3H]-AVP, and the cell membrane suspension.



• Incubation:

 Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.

Termination and Filtration:

- Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
- Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

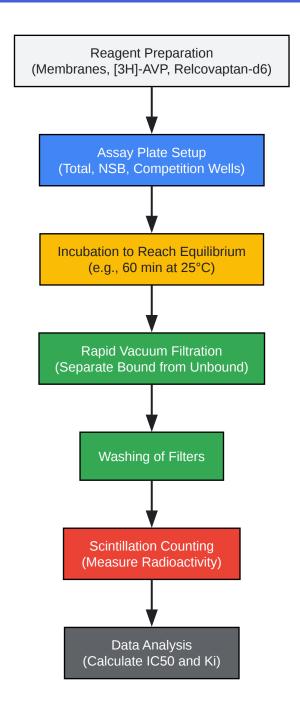
Detection:

- Place the filter discs into scintillation vials.
- Add scintillation cocktail to each vial and allow them to equilibrate.
- Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

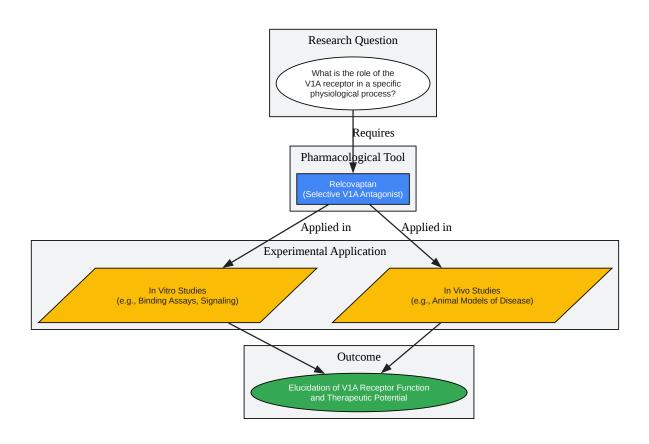
Data Analysis:

- Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
- Plot the percentage of specific binding against the logarithm of the Relcovaptan-d6 concentration.
- Fit the data to a one-site competition model using non-linear regression analysis (e.g., using GraphPad Prism software) to determine the IC50 value (the concentration of Relcovaptan-d6 that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.









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References







- 1. What are AVPR1A modulators and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. youtube.com [youtube.com]
- 5. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin V1a receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Gq alpha subunit Wikipedia [en.wikipedia.org]
- 8. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 -PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
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